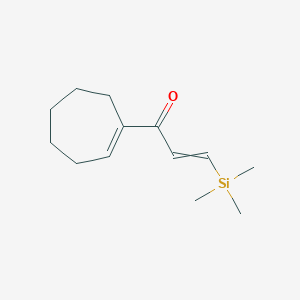
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound characterized by a cycloheptene ring attached to a trimethylsilyl group and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of cycloheptene with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions include:
Temperature: Typically between 50-100°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or platinum-based catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclooct-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
Uniqueness
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes
Propiedades
Número CAS |
81255-88-1 |
|---|---|
Fórmula molecular |
C13H22OSi |
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
1-(cyclohepten-1-yl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)11-10-13(14)12-8-6-4-5-7-9-12/h8,10-11H,4-7,9H2,1-3H3 |
Clave InChI |
SYKQQDBFGYTAQO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC(=O)C1=CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


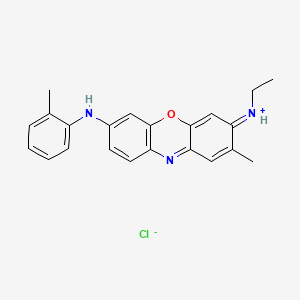
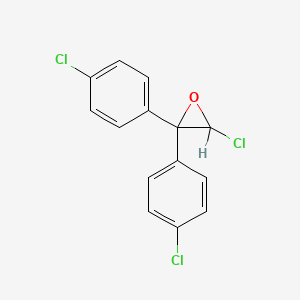
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
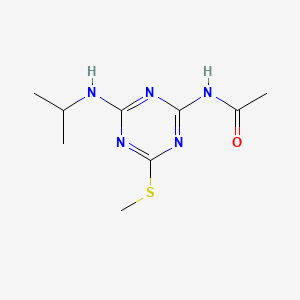
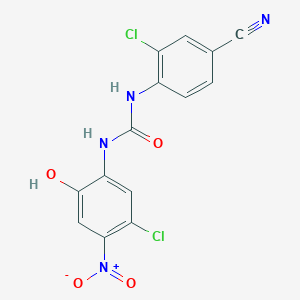
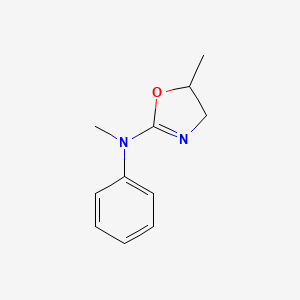
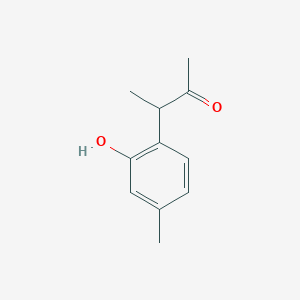
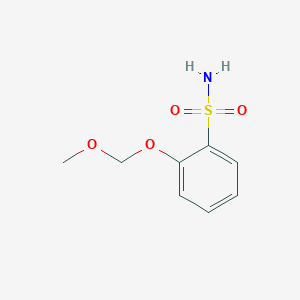
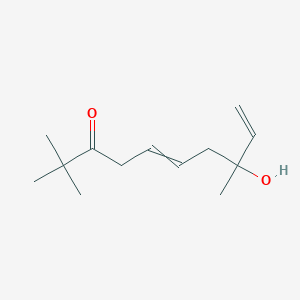
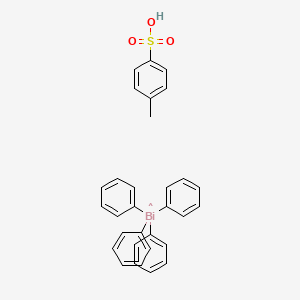

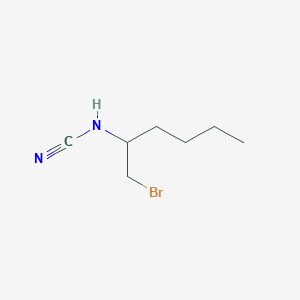
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
